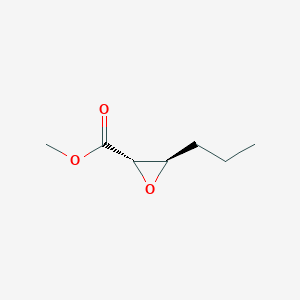

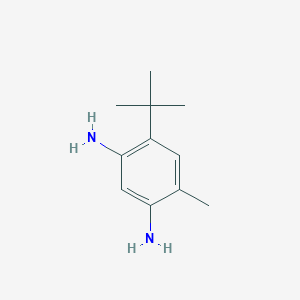

![molecular formula C18H21NO4 B022384 1,8-二乙基-1,3,4,9-四氢-4-氧代-吡喃[3,4-b]吲哚-1-乙酸甲酯 CAS No. 111478-84-3](/img/structure/B22384.png)

1,8-二乙基-1,3,4,9-四氢-4-氧代-吡喃[3,4-b]吲哚-1-乙酸甲酯

描述

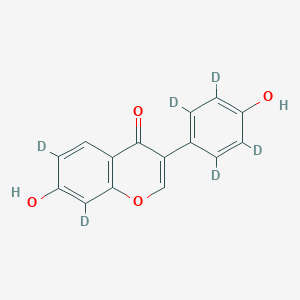

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester, also known as etodolic acid, is a chemical compound synthesized via acid-catalyzed condensation involving substituted tryptophol and ethyl propionylacetate or ethyl butyrylacetate. This compound has been notably recognized for its potent anti-inflammatory effects, particularly in chronic rat models of inflammation, showcasing its relevance in the field of medicinal chemistry (Martel et al., 1976).

Synthesis Analysis

The synthesis of this compound involves a strategic combination of reagents to produce a series of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with various substitutions. The process highlights the complexity and precision required in organic synthesis to achieve desired pharmacological properties (Martel et al., 1976).

Molecular Structure Analysis

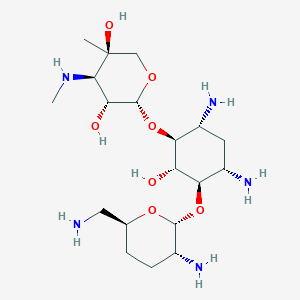

The molecular structure of etodolic acid is characterized by its tetrahydropyrano[3,4-b]indole skeleton, which is crucial for its bioactivity. The crystal structure analysis of related compounds provides insight into the conformation and configuration of such molecules, laying the groundwork for understanding their interaction with biological targets (Song & Zhang, 2006).

Chemical Reactions and Properties

Etodolic acid and its derivatives undergo various chemical reactions, including condensations and transformations, that are pivotal for their biological activities. These reactions not only demonstrate the compound's reactivity but also its versatility in chemical modifications for enhanced efficacy (Martel et al., 1976).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the drug's formulation and delivery. Detailed crystallographic studies provide a comprehensive understanding of the compound's solid-state characteristics, which are essential for its pharmaceutical development (Song & Zhang, 2006).

科学研究应用

合成和镇痛活性

- 该化合物已被合成并被确认为初级筛选中的有效镇痛剂。其合成过程已在研究中详细阐述,突出了其化学结构和特性 (Katz et al., 1988).

抗炎特性

- 它已被发现作为镇痛和抗炎剂是有效的。研究探索了它对前列腺素合成酶的影响以及对大鼠佐剂诱导性关节炎等疾病的影响,强调了它在生化和药理学领域的应用 (Demerson et al., 1983).

晶体学分析

- 已进行晶体学分析以了解该化合物的结构及其活性对映异构体。这些研究提供了对该化合物分子结构和构象的见解,这对它的药理应用至关重要 (Humber et al., 1986).

结构与活性之间的关系

- 还对相关化合物的合成进行了研究,以探索它们的结构与其抗炎活性之间的关系。这一研究领域对于理解结构变化如何影响类似化合物的药理特性非常重要 (Demerson et al., 1975).

属性

IUPAC Name |

methyl 2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-4-11-7-6-8-12-15-13(20)10-23-18(5-2,9-14(21)22-3)17(15)19-16(11)12/h6-8,19H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOCOYDGCIJCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455965 | |

| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester | |

CAS RN |

111478-84-3 | |

| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

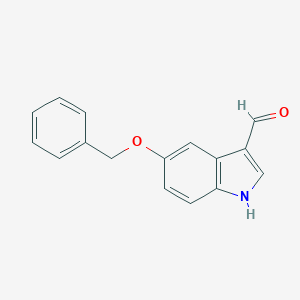

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)